N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-pyrrolidin-3-yloxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9(15)14-10-3-2-4-11(7-10)16-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTVIRGWJCTKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Pyrrolidine Derivative
The initial step involves synthesizing the pyrrolidine ring attached to the phenyl moiety via an oxygen linker. This is typically achieved through nucleophilic substitution or alkylation reactions:
- Starting materials: 3-Hydroxyphenyl derivatives and pyrrolidine derivatives.
- Method:
- Activation of the phenolic hydroxyl group (e.g., via conversion to a halide or sulfonate ester).
- Nucleophilic substitution with pyrrolidine or its derivatives under basic conditions, often using potassium carbonate or sodium hydride as bases.
- Alternatively, direct alkylation of pyrrolidine with a suitable phenyl halide derivative.
Formation of the Acetamide Linkage
The amino group on the pyrrolidine ring is then acylated to introduce the acetamide functionality:
- Reagents: Acetic anhydride or acetyl chloride.
- Procedure:
- The pyrrolidine derivative is dissolved in an inert solvent such as dichloromethane or pyridine.
- Acetyl chloride or acetic anhydride is added dropwise at low temperature (0–5°C) to control exothermicity.
- The mixture is stirred, then warmed to room temperature, allowing acylation of the amino group to form the acetamide linkage.
Coupling of the Pyrrolidine-Acetamide Moiety with the Phenyl Linker
The key step involves coupling the pyrrolidine-acetamide derivative with the phenyl linker:
- Method:
- Use of nucleophilic substitution or Ullmann-type coupling reactions.
- Catalysis with copper or palladium catalysts under inert atmosphere.
- Solvent choices include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with heating to promote the reaction.
Formation of the Hydrochloride Salt
The final compound is converted into its hydrochloride salt to enhance stability and solubility:
- Procedure:
- Dissolution of the free base in anhydrous ethanol or methanol.
- Saturation with gaseous hydrogen chloride (HCl) or addition of hydrochloric acid solution.
- Crystallization of the hydrochloride salt from suitable solvents.
Data Table: Summary of Preparation Methods
| Step | Description | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1. Synthesis of pyrrolidine derivative | Alkylation or nucleophilic substitution | Phenolic halide + pyrrolidine | Basic conditions, reflux | Variable, optimized for purity |
| 2. Acylation to form acetamide | Acetic anhydride or acetyl chloride | Pyrrolidine derivative | 0–5°C, then room temp | High selectivity, yields ~70-85% |
| 3. Phenyl linker functionalization | Aromatic substitution | Phenolic derivatives | Reflux, controlled temperature | Purification by chromatography |
| 4. Coupling reaction | Nucleophilic substitution or Ullmann coupling | Pyrrolidine-acetamide + phenyl linker | Elevated temperature, inert atmosphere | Yields vary from 44-78% |
| 5. Salt formation | Acid-base reaction | HCl gas or HCl solution | Room temperature | Crystallization yields high purity |
Research Findings and Notes
- The synthesis of similar heterocyclic compounds, such as oxazolidinones and other acetamide derivatives, often employs multi-step procedures involving acylation, substitution, and coupling reactions under inert atmospheres to prevent oxidation or side reactions (see references,).
- The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially in coupling steps.
- Purification typically involves column chromatography, recrystallization, or solvent extraction, depending on the compound's polarity and stability.
- The hydrochloride salt is favored for pharmaceutical applications due to increased stability and solubility, achieved through acid-base reactions with gaseous HCl or concentrated HCl solutions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride has the molecular formula . The compound features a pyrrolidine ring, which is significant in drug discovery for its ability to enhance the pharmacological properties of various molecules. The presence of the pyrrolidine moiety allows for diverse interactions with biological targets, making it a versatile scaffold in medicinal chemistry.
Chemistry
- Building Block for Synthesis : The compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
- Reactivity Studies : this compound can undergo reactions with common reagents such as sodium borohydride for reduction and potassium permanganate for oxidation. These reactions are crucial for developing new compounds with tailored properties.
Biology
Medicine
- Therapeutic Potential : The compound is being researched for its potential therapeutic effects, particularly in neuropharmacology. Its ability to influence neurotransmitter systems positions it as a candidate for further development into drugs targeting neurological conditions.
- Lead Compound in Drug Discovery : this compound is considered a lead compound in developing new pharmaceuticals aimed at treating conditions such as anxiety and depression.
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in oxidation and reduction reactions |
| Biology | Investigating biological interactions | Potential effects on neurotransmitter systems |
| Medicine | Therapeutic applications | Research into mood disorder treatments |
Mechanism of Action
The mechanism of action of N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[3-(3-Piperidinyloxy)phenyl]acetamide Hydrochloride
- Structural Difference : The piperidinyloxy group replaces pyrrolidinyloxy, introducing a 6-membered saturated nitrogen ring.
- Polarity: The absence of an ether oxygen in piperidine reduces hydrogen-bonding capacity compared to pyrrolidinyloxy.
- Applications : Both compounds are listed as building blocks in supplier catalogs, suggesting utility in medicinal chemistry .
N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide Hydrochloride
- Structural Difference : Features a partially unsaturated tetrahydropyridine ring instead of pyrrolidine.
- Molecular Weight: Higher molecular weight (252.74 g/mol vs. ~252 g/mol for the target compound) may influence pharmacokinetics .
N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4 in )
- Structural Difference : Chlorine and hydroxyl substituents replace the pyrrolidinyloxy group.
- Impact :
Compound H (N-(3-((4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide)
- Structural Difference : Incorporates a triazine ring and benzyloxy-piperidine substituent.
- Impact :
Data Table: Key Properties of Selected Compounds
Pharmacological and Industrial Relevance
- Sodium Channel Modulation : Compounds with triazine or heterocyclic motifs (e.g., ) show analgesic effects, suggesting that the target compound’s pyrrolidinyloxy group could be optimized for similar targets .
- Industrial Use : The hydrochloride salt form (evident in and ) improves handling and scalability for commercial suppliers .
Biological Activity
N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the field of anticonvulsant research. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anticonvulsant Activity
The primary area of investigation for this compound is its anticonvulsant activity. Studies have shown that compounds with similar structures exhibit significant efficacy in animal models of epilepsy. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice .
Table 1 summarizes the results from these studies, highlighting the protective effects observed in various compounds:
| Compound ID | Dose (mg/kg) | MES Protection (0.5h) | MES Protection (4h) |
|---|---|---|---|
| 12 | 100 | Yes | No |
| 13 | 300 | Yes | Yes |
| 19 | 300 | Yes | Yes |
| 20 | 100 | No | Yes |
| 24 | 100 | Yes | No |
The results indicate that certain derivatives, particularly those containing trifluoromethyl groups, demonstrated enhanced anticonvulsant activity, suggesting a correlation between structural modifications and pharmacological efficacy .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that the presence of specific functional groups significantly influences the biological activity of these compounds. The introduction of fluorine or trifluoromethyl groups was found to be crucial for enhancing anticonvulsant properties. This modification likely increases metabolic stability and lipophilicity, facilitating better central nervous system (CNS) distribution .
Key Findings:
- Fluorine Substitution : Enhances metabolic stability and alters electronic properties.
- Lipophilicity : Higher lipophilicity correlates with prolonged action and increased CNS penetration.
Case Studies
Case Study 1: Anticonvulsant Efficacy in Animal Models
In a study published in Medicinal Chemistry Research, various N-phenylacetamide derivatives were tested for their ability to protect against seizures induced by electrical stimulation (MES). The compound N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed significant protection at a dose of 100 mg/kg within 0.5 hours post-administration. In contrast, other derivatives demonstrated delayed onset but sustained activity over time .
Case Study 2: In Vitro Binding Studies
In vitro studies indicated that certain derivatives exhibited moderate binding affinity to voltage-gated sodium channels, which are critical targets for anticonvulsant drugs. The binding affinity was assessed using radiolabeled ligand binding assays, confirming the role of the pyrrolidine moiety as an essential pharmacophore .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves multi-step condensation and functionalization. For example, analogous acetamide derivatives are synthesized by reacting aminophenol derivatives with acetic anhydride in the presence of a base to form intermediates like N-(3-acetylphenyl)acetamide . Key intermediates are characterized via IR (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify aromatic substitution patterns and pyrrolidinyloxy group integration), and mass spectrometry (to confirm molecular ion peaks) .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is evaluated using HPLC with UV detection (λ = 254 nm) and a C18 column, coupled with charged aerosol detection (CAD) for non-chromophoric impurities. Residual solvents are quantified via GC-MS, while elemental analysis ensures stoichiometric Cl⁻ content . Impurity profiling (e.g., acetylated by-products) follows ICH Q3A guidelines, referencing standards like Diacetolol Hydrochloride for comparative retention times .
Advanced Research Questions
Q. What strategies optimize reaction yields during the multi-step synthesis of this compound?
- Methodological Answer : Yield optimization focuses on:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for pyrrolidinyloxy group introduction .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Temperature Control : Stepwise heating (60–80°C) minimizes thermal decomposition of acetamide intermediates .
- Workup Protocols : Liquid-liquid extraction with ethyl acetate removes unreacted starting materials, while recrystallization from ethanol:water (3:1) enhances purity .
Q. How do researchers resolve structural ambiguities in pyrrolidinyloxy-substituted acetamide derivatives using spectroscopic methods?
- Methodological Answer :
- NOESY NMR : Identifies spatial proximity between pyrrolidinyl protons and aromatic protons, confirming substitution at the 3-position of the phenyl ring .
- ²D HSQC/TOCSY : Correlates ¹H-¹³C couplings to distinguish regioisomers (e.g., para vs. ortho substitution) .
- High-Resolution MS/MS : Fragmentation patterns (e.g., loss of HCl or pyrrolidine moieties) validate the molecular scaffold .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC separates enantiomers .
- Asymmetric Catalysis : Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) ensures stereoselective formation of the pyrrolidinyloxy group .
- Crystallization Control : Seeding with enantiopure crystals prevents racemization during solvent evaporation .
Q. How can contradictory biological activity data be analyzed for this compound?
- Methodological Answer :
- Dose-Response Curves : Assess activity across concentrations (1 nM–100 µM) to identify non-linear effects, such as receptor desensitization .
- Off-Target Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to rule out interference from unrelated pathways .
- Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., deacetylated derivatives) that may contribute to observed discrepancies .
Data Contradiction Analysis
Q. How should researchers address variability in cytotoxicity assays for this compound?
- Methodological Answer :
- Cell Line Validation : Use ≥3 cell lines (e.g., HEK293, HepG2, and primary fibroblasts) to distinguish compound-specific toxicity from cell-type artifacts .
- ROS Detection : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence to determine if oxidative stress contributes to inconsistent IC₅₀ values .
- Serum Protein Binding : Equilibrium dialysis quantifies free fraction concentrations, correcting for serum-induced activity attenuation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
